molecular formula C10H12BrN3O3S B597423 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-one oxime CAS No. 1307604-95-0

1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-one oxime

Cat. No.: B597423
CAS No.: 1307604-95-0
M. Wt: 334.188
InChI Key: QDNPWYBCAJUAIP-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-one oxime is a chemical compound with the molecular formula C10H12BrN3O3S and a molecular weight of 334.19 g/mol . This compound is characterized by the presence of a bromopyridine ring, a sulfonyl group, a piperidinone moiety, and an oxime functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-one oxime typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-one oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.

    Hydrolysis: The oxime group can be hydrolyzed to form the corresponding ketone.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-one oxime has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-one oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with target proteins, while the bromopyridine and sulfonyl groups can interact with hydrophobic and polar regions of the target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-one oxime can be compared with other similar compounds, such as:

    1-(5-Chloropyridin-3-ylsulfonyl)piperidin-4-one oxime: Similar structure but with a chlorine atom instead of bromine.

    1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-4-one oxime: Similar structure but with a fluorine atom instead of bromine.

    1-(5-Methylpyridin-3-ylsulfonyl)piperidin-4-one oxime: Similar structure but with a methyl group instead of bromine.

The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity, biological activity, and physical properties compared to its analogs .

Properties

IUPAC Name

N-[1-(5-bromopyridin-3-yl)sulfonylpiperidin-4-ylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3O3S/c11-8-5-10(7-12-6-8)18(16,17)14-3-1-9(13-15)2-4-14/h5-7,15H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNPWYBCAJUAIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=NO)S(=O)(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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